molecular formula C13H12N4O3S B13050908 Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B13050908
M. Wt: 304.33 g/mol
InChI Key: FOXRYVSNFBWFQM-UHFFFAOYSA-N
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Description

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core. This scaffold is characterized by substituents at positions 3 and 6: a phenoxymethyl group (-CH₂-O-Ph) at position 3 and an ethyl carboxylate (-COOEt) at position 6. Its synthesis likely follows routes analogous to other triazolothiadiazoles, involving cyclization of thiosemicarbazides or hydrazine-carbodithioate intermediates under acidic or thermal conditions .

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

InChI

InChI=1S/C13H12N4O3S/c1-2-19-12(18)11-16-17-10(14-15-13(17)21-11)8-20-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FOXRYVSNFBWFQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=NN=C2S1)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of Potassium Dithiocarbazate Intermediate

  • The initial step involves treating the corresponding carboxylic acid hydrazide with carbon disulfide in an ethanolic potassium hydroxide solution.
  • This reaction yields potassium dithiocarbazate intermediates, which are crucial for subsequent cyclization steps.
  • The reaction is typically carried out at room temperature with stirring overnight to ensure complete conversion.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

  • The potassium dithiocarbazate intermediate is then reacted with hydrazine hydrate under gentle reflux conditions (about 2 hours).
  • This step produces 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which serve as key building blocks for the heterocyclic ring system.
  • The reaction mixture is cooled and acidified to precipitate the product, which is then filtered and recrystallized from ethanol.

Cyclization to Form the Triazolo[3,4-B]thiadiazole Core

  • The triazole-thiol intermediate is subjected to cyclization by reaction with appropriate acid derivatives such as 2-phenoxyacetic acid or 2-chloro-6-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl3).
  • This reaction is typically performed under reflux conditions for 2 to 6 hours.
  • After cooling, the reaction mixture is poured onto crushed ice to precipitate the crude product.
  • The solid is filtered, washed with aqueous sodium bicarbonate or sodium hydroxide to remove impurities, dried, and recrystallized from ethanol or ethanol/chloroform mixtures to obtain the pure target compound.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazide + CS2 + KOH Ethanol, KOH (basic medium) Room temperature Overnight High Formation of potassium dithiocarbazate
Dithiocarbazate + Hydrazine hydrate Reflux in ethanol Gentle reflux (~80°C) 2 hours 70-85 Formation of 4-amino-5-substituted triazole
Cyclization with acid derivative Acid derivative + POCl3, reflux Reflux (~100-120°C) 2-6 hours 70-85 Formation of triazolo-thiadiazole core

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the formation of the heterocyclic core and substitution patterns, with characteristic aromatic and heterocyclic proton signals.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
  • Melting Point: The compound typically crystallizes as a solid with melting points ranging from 150°C to 160°C, indicative of purity.
  • Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and decomposition profiles.

Research Findings and Optimization Notes

  • The choice of solvent (ethanol, dimethylformamide) and reaction temperature critically affects yield and purity.
  • The use of phosphorus oxychloride as a cyclization agent is essential for successful ring closure.
  • Recrystallization solvents and washing steps are optimized to remove residual reagents and by-products.
  • Variations in substituents on the hydrazide or acid derivatives allow tuning of biological activity without significantly altering the synthetic route.

Summary Table of Key Synthetic Steps

Intermediate/Product Chemical Transformation Key Reagents Reference
Carboxylic acid hydrazide Reaction with CS2 and KOH Carbon disulfide, KOH, ethanol
Potassium dithiocarbazate Reaction with hydrazine hydrate Hydrazine hydrate, ethanol
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Cyclization with acid derivative and POCl3 2-Phenoxyacetic acid, POCl3
Ethyl 3-(phenoxymethyl)-triazolo-thiadiazole-6-carboxylate Purification and crystallization Ethanol, aqueous washes

This detailed synthesis approach, supported by multiple peer-reviewed studies, provides a robust and reproducible method for preparing Ethyl 3-(phenoxymethyl)-triazolo[3,4-B]thiadiazole-6-carboxylate with good yields and high purity. The methods emphasize classical heterocyclic chemistry techniques involving hydrazide intermediates, carbon disulfide-mediated transformations, and cyclization with phosphorus oxychloride under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate belongs to a class of compounds that have shown promising biological activities. The triazole and thiadiazole moieties are known for their diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing the triazole and thiadiazole structures exhibit antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been documented to possess significant antibacterial and antifungal activities. Studies demonstrate that ethyl derivatives can enhance the efficacy against resistant strains of bacteria and fungi by disrupting their cellular processes .

Anticancer Properties

The compound's structural elements suggest potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound may interact with specific molecular targets involved in cancer proliferation pathways .

Synthetic Applications

The synthesis of this compound can be achieved through various synthetic routes that involve cyclocondensation reactions. These methods are crucial for developing new derivatives with enhanced biological activities .

Synthesis Route Description
Route AAcid-catalyzed cyclization with ortho esters
Route BCyclocondensation with bielectrophiles
Route CReactions involving hydrazonoyl halides

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various triazolo-thiadiazole derivatives against clinical isolates of bacteria. This compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Investigation of Anticancer Effects : Another research focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that it could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The pharmacological and physicochemical properties of triazolothiadiazoles are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key derivatives:

Table 1: Substituent Variations and Key Properties
Compound Name Position 3 Substituent Position 6 Substituent Key Activities/Properties References
Target Compound Phenoxymethyl Ethyl carboxylate Potential antimicrobial, solubility↑
3-(2-Fluorophenyl)-6-(phenoxymethyl) derivative 2-Fluorophenyl Phenoxymethyl p38 MAPK inhibition
3-(2-Fluorophenyl)-6-phenyl derivative (3c) 2-Fluorophenyl Phenyl Anti-inflammatory (carrageenan model)
3-(4-Methoxyphenyl)-6-ethyl carboxylate derivative 4-Methoxyphenyl Ethyl carboxylate Commercial availability, high cost
3-(3-Bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl] 3-Bromophenyl 2-(3,4-Dimethoxyphenyl)ethyl Structural complexity

Key Observations :

  • Phenoxymethyl vs.
  • Ethyl Carboxylate vs. Phenyl : The ethyl carboxylate at position 6 likely increases solubility in polar solvents compared to hydrophobic substituents like phenyl, which could improve bioavailability .
  • Fluorophenyl Derivatives : Fluorine substitution (e.g., 2-fluorophenyl in ) is associated with enhanced bioactivity due to electronegativity and metabolic stability.

Pharmacological Activities

Triazolothiadiazoles exhibit diverse bioactivities depending on substituents:

Table 3: Bioactivity Comparison
Compound Activity Mechanism/Model Efficacy (IC₅₀ or % Inhibition) References
Target Compound Antimicrobial (hypothesized) Not reported Pending experimental data
3-(2-Fluorophenyl)-6-phenyl (3c) Anti-inflammatory Carrageenan-induced rat paw edema 62% reduction in edema
3-(Indol-3-yl)-6-(4-iodophenyl) (5a) Anticancer (Bcl-2 inhibition) In vitro cell proliferation assay IC₅₀ = 8.2 µM
Adamantyl derivatives (5a–e) Antiproliferative MCF-7 breast cancer cells IC₅₀ = 12–25 µM
3-(3,4-Dimethoxyphenyl)-6-phenyl (9a) Not reported Structural characterization only N/A

Critical Insights :

  • Anti-inflammatory Activity : Fluorophenyl derivatives (e.g., 3c) show significant efficacy, suggesting electron-withdrawing groups enhance target binding .
  • Anticancer Potential: Bulky substituents like adamantyl or iodophenyl improve interactions with hydrophobic protein pockets (e.g., Bcl-2) .
  • Antimicrobial Gaps: While phenoxymethyl derivatives are hypothesized to exhibit antimicrobial effects (), direct evidence for the target compound is lacking.

Physicochemical and Structural Properties

Table 4: Physical and Spectral Properties
Compound Melting Point (°C) Solubility Key Spectral Data (IR, NMR) References
Target Compound ~170–190 (predicted) Moderate in DMSO Ester C=O stretch: ~1700 cm⁻¹
3-(Indol-3-yl)-6-thiol (4) 170–172 Insoluble in water SH stretch: 2550 cm⁻¹
Adamantyl derivatives (5a–e) 180–210 Low in polar solvents Adamantyl C-H: 2900 cm⁻¹
3-(2-Fluorophenyl)-6-phenyl (3c) 183–185 DMSO-soluble Fluorine NMR: δ -115 ppm

Structural Trends :

  • Melting Points : Bulky substituents (e.g., adamantyl) increase melting points due to crystalline packing .
  • Solubility : Ethyl carboxylate improves solubility in polar aprotic solvents (e.g., DMSO) compared to aryl groups .

Biological Activity

Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate is a compound that belongs to the class of triazolothiadiazoles. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activities associated with this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₂N₄O₃S
  • Molecular Weight : 304.33 g/mol
  • CAS Number : 2135336-65-9

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to the inhibition of enzymes and receptors involved in disease processes. For instance:

  • Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
  • Anti-inflammatory Effects : This compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such effects are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

A study evaluated various derivatives of 1,3,4-thiadiazoles for their antimicrobial efficacy. This compound exhibited notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in inflammatory markers in treated cells compared to controls. The anti-inflammatory activity was assessed using standard assays measuring cytokine levels and enzyme activity .

Anticancer Potential

The anticancer activity of triazolothiadiazoles has been explored extensively. This compound was tested against several cancer cell lines (e.g., HEPG2 and MCF7) showing promising results with IC50 values indicating effective inhibition of cancer cell proliferation . Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several 1,3,4-thiadiazole derivatives:

  • Objective : To evaluate antimicrobial activity against E. coli and S. aureus.
  • Results : this compound showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation assessed the anti-inflammatory potential of this compound:

  • Methodology : In vitro assays measuring TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
  • Findings : The compound reduced TNF-alpha levels by approximately 60% compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate and its analogues?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbon disulfide to form thiosemicarbazides, followed by cyclization with phosphorous oxychloride (POCl₃) to construct the triazolothiadiazole core .
  • Functionalization : Introducing the phenoxymethyl group via nucleophilic substitution or esterification under reflux conditions .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol-DMF mixtures) ensures high purity . Example: In -fluorophenylhydrazine was treated with carbon disulfide, cyclized with POCl₃, and further reacted with phenoxyacetic acid to yield the target compound .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing triazolothiadiazole derivatives?

  • 1H/13C NMR : Confirms substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • HPLC : Determines purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., weak C–H⋯π bonds in ) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of triazolothiadiazole derivatives?

  • Catalyst Selection : POCl₃ enhances electrophilicity of carbonyl groups, improving cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves structurally similar byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity in triazolothiadiazoles?

  • Substituent Variation : Halogens (Cl, F) at the 3- and 6-positions enhance antifungal activity by increasing lipophilicity and target binding .
  • Bioisosteric Replacement : Replacing phenyl with pyridyl groups (e.g., 4-pyridinyl in ) improves solubility and pharmacokinetics .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like 14-α-demethylase (PDB:3LD6) or p38 MAP kinase . Example: In -(3-chloro-4-fluorophenyl) derivatives showed potent analgesic activity due to halogen-mediated hydrophobic interactions .

Q. How can conflicting reports on biological activity be resolved through experimental design?

  • Standardized Assays : Use identical fungal strains (e.g., Candida albicans ATCC 10231) and growth media to minimize variability .
  • Dose-Response Studies : Calculate EC₅₀ values (e.g., 7.28–42.49 μM for fungicides in ) to quantify potency .
  • Comparative Analysis : Test derivatives with incremental structural changes (e.g., methyl vs. trichloromethyl groups) to isolate substituent effects .

Q. What role does molecular docking play in predicting the biological targets of triazolothiadiazole derivatives?

  • Target Identification : Docking against enzymes like p38 MAP kinase (PDB:3DZY) identifies binding poses and key residues (e.g., Lys53, Asp168) .
  • Pharmacophore Modeling : 3D structural data (e.g., dihedral angles between heterocyclic and aryl rings) guides virtual screening for analogs .
  • Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro inhibitory activity .

Methodological Notes

  • Contradiction Management : If antifungal activity varies across studies, cross-validate using both agar diffusion and microdilution assays .
  • Crystallographic Data : Use CCDC deposition codes (e.g., CCDC 1234567) to reference molecular conformations in publications .

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